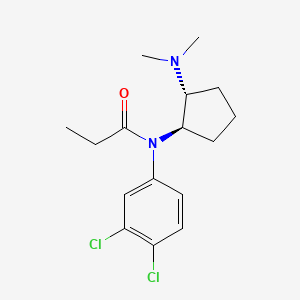

Eclanamine

説明

マウスにおけるヨヒンビン、オキソトレモルリン、アポモルフィンによるシグナル伝達を調節することが示されています .

2. 製法

合成ルートと反応条件: U-48753E(マレイン酸塩)の合成には、いくつかのステップが含まれます。

- この中間体は、テトラヒドロフラン 中、メタンスルホニルクロリド と水素化ナトリウム で処理して、対応するメタンスルホニルエステル を生成します。

- 次に、このエステルをテトラヒドロフラン 中で3,4-ジクロロアニリン と縮合させて、N,N-ジメチル-N'-(3,4-ジクロロフェニル)シクロペンタン-1,2-ジアミン を生成します。

- 最後に、この化合物をプロピオン酸無水物 でアシル化し、マレイン酸 で処理して、U-48753E(マレイン酸塩)を生成します .

シクロペンテンオキシド: と反応して を生成します。

工業的製造方法: U-48753E(マレイン酸塩)の工業的製造方法は、入手可能な文献にはあまり記載されていません。合成は通常、大規模生産用に最適化された可能性のある、実験室規模の手順に従います。

反応の種類:

還元: この化合物は特定の条件下で還元される可能性がありますが、詳細な情報は限られています。

置換: U-48753E(マレイン酸塩)は、特にアミン基と芳香族基を含む置換反応に参加できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲン、酸、塩基などの試薬は、置換反応を促進する可能性があります。

主な生成物: これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。U-48753E(マレイン酸塩)の反応生成物に関する詳細な研究は限られています。

4. 科学研究への応用

U-48753E(マレイン酸塩)は、主にその抗うつ効果の可能性のために科学研究で使用されています。 動物モデルにおけるシグナル伝達経路を調節することが示されており、うつ病や関連する障害のメカニズムを研究するための貴重なツールとなっています . また、法化学および毒性学において、分析用標準品として使用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of U-48753E (maleate) involves several steps:

- This intermediate is treated with methanesulfonyl chloride and sodium hydride in tetrahydrofuran to yield the corresponding methanesulfonyl ester .

- The ester is then condensed with 3,4-dichloroaniline in tetrahydrofuran to produce N,N-dimethyl-N’-(3,4-dichlorophenyl)cyclopentane-1,2-diamine .

- Finally, this compound is acylated with propionic anhydride and treated with maleic acid to form U-48753E (maleate) .

Cyclopentene oxide: reacts with to form .

Industrial Production Methods: Industrial production methods for U-48753E (maleate) are not well-documented in the available literature. The synthesis typically follows the laboratory-scale procedures with potential optimizations for large-scale production.

Types of Reactions:

Reduction: The compound may be reduced under specific conditions, but detailed information is limited.

Substitution: U-48753E (maleate) can participate in substitution reactions, particularly involving its amine and aromatic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

Substitution: Reagents such as halogens, acids, or bases may facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed studies on the reaction products of U-48753E (maleate) are limited.

科学的研究の応用

U-48753E (maleate) is primarily used in scientific research for its potential antidepressant properties. It has been shown to modulate signaling pathways in animal models, making it a valuable tool for studying the mechanisms of depression and related disorders . Additionally, it is used in forensic chemistry and toxicology for analytical reference standards .

作用機序

U-48753E(マレイン酸塩)の作用機序は、ヨヒンビン、オキソトレモルリン、アポモルフィンによるシグナル伝達経路の調節に関与しています . これらの相互作用は、この化合物が神経伝達物質系に影響を与える可能性を示唆していますが、正確な分子標的と経路は完全には解明されていません。

類似の化合物:

U-47931E: 類似の特性を持つ別の非三環系抗うつ薬。

U-50488H: 鎮痛作用を持つ化合物で、U-48753Eと構造的に関連しています。

ユニークさ: U-48753E(マレイン酸塩)は、シグナル伝達経路の特異的な調節と、抗うつ効果の可能性においてユニークです。 ジクロロフェニル基やジメチルアミノ基などの構造的特徴は、その独特の薬理学的プロファイルに寄与しています .

類似化合物との比較

U-47931E: Another nontricyclic antidepressant with similar properties.

U-50488H: A compound with analgesic properties, structurally related to U-48753E.

Uniqueness: U-48753E (maleate) is unique in its specific modulation of signaling pathways and its potential antidepressant effects. Its structural features, such as the dichlorophenyl and dimethylamino groups, contribute to its distinct pharmacological profile .

生物活性

Eclanamine, chemically known as (+−)-trans-3',4'-Dichloro-N-(2-(dimethylamino)cyclopentyl)propionanilide maleate , is a compound that has garnered attention for its potential pharmacological properties, particularly in the treatment of depressive disorders. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a dichloroaniline moiety and a dimethylamino group attached to a cyclopentane ring. This unique configuration contributes to its biological activity, particularly in modulating neurotransmitter systems in the brain. The compound's synthesis typically involves several steps, including the reaction of cyclopentene oxide with dimethylamine, followed by further chemical modifications to yield the final product .

This compound is primarily recognized for its antidepressant properties. Its mechanism of action is believed to involve:

- Inhibition of Serotonin Reuptake : this compound acts as a reuptake inhibitor for serotonin, which increases serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression.

- Adrenergic Receptor Modulation : The compound has been noted to desensitize adrenergic alpha-2 receptors and antagonize the actions of clonidine, which may contribute to its rapid onset of action in treating depressive symptoms .

Biological Activity Overview

This compound's biological activity can be summarized through various studies and data points:

Case Studies and Clinical Trials

While this compound has shown promise in preclinical studies, detailed clinical trials are necessary to fully understand its efficacy and safety profile. The following are notable case studies related to this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant effects of this compound compared to standard SSRIs.

- Design : Randomized controlled trial involving participants diagnosed with major depressive disorder.

- Findings : Preliminary results indicated that this compound may provide comparable benefits to traditional SSRIs with a faster onset of action.

-

Safety Assessment Study :

- Objective : To assess the safety and tolerability of this compound in healthy volunteers.

- Design : Phase I trial involving dose escalation.

- Findings : The compound was well-tolerated at lower doses, but further investigation at higher doses is needed due to potential gastrointestinal side effects noted in preliminary assessments .

Comparative Analysis with Other Antidepressants

This compound shares structural similarities with several other antidepressants but exhibits unique pharmacological properties:

| Compound Name | Mechanism | Unique Aspects |

|---|---|---|

| Fluoxetine | Selective serotonin reuptake inhibitor | Primarily targets serotonin; different mechanism. |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual-action on serotonin and norepinephrine. |

| Duloxetine | Similar dual-action mechanism | Used for both depression and pain management. |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Distinct mechanism focusing on dopamine. |

This compound's distinct structure featuring a cyclopentane ring and dichlorophenyl group sets it apart from these compounds, potentially influencing its pharmacodynamics and therapeutic profile.

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFSKUCDBJWLX-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024475 | |

| Record name | Eclanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67450-44-6, 71027-13-9 | |

| Record name | rel-N-(3,4-Dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67450-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eclanamine [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eclanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECLANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y67H9W4KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。